molecular formula C10H7F3S B12953913 3-Methyl-2-(trifluoromethyl)benzo[b]thiophene

3-Methyl-2-(trifluoromethyl)benzo[b]thiophene

Cat. No.: B12953913
M. Wt: 216.22 g/mol
InChI Key: XQQSCBLLDAJJRN-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)benzo[b]thiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and are known for their elongated and highly delocalized electronic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Methyl-2-(trifluoromethyl)benzo[b]thiophene involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound in high yields . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(trifluoromethyl)benzo[b]thiophene is unique due to the presence of both a methyl and a trifluoromethyl group, which significantly influence its steric and electronic properties. This makes it a valuable compound in various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C10H7F3S

Molecular Weight

216.22 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)-1-benzothiophene

InChI

InChI=1S/C10H7F3S/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5H,1H3

InChI Key

XQQSCBLLDAJJRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(F)(F)F

Origin of Product

United States

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